Atto Thio12

Photo-CIDNP NMR hyperpolarization Sensitivity enhancement

Standard orange-red fluorophores (Alexa Fluor 568, ATTO 565, Texas Red) fail in triplet-state applications due to negligible triplet formation yields (<1-5%). Atto Thio12 is purpose-engineered with a 20% triplet quantum yield-enabling signal where conventional dyes produce none. • Photo-CIDNP NMR: 2-3× polarization enhancement over flavin mononucleotide; up to 380-fold ¹H signal enhancement at 200 MHz. • LaserIMD EPR: ~30% modulation depth vs. ~20% for Rose Bengal/Eosin Y maleimide-1.5× advantage. • FLIM multiplexing: 2.0 ns lifetime vs. 3.6 ns for Alexa Fluor 568; unambiguous phasor-plot discrimination without additional hardware. Supplied as NHS-ester or maleimide reactive derivatives. ≥95% purity. -20°C storage.

Molecular Formula C29H32ClN3O7S
Molecular Weight 602.1 g/mol
Cat. No. B15088401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtto Thio12
Molecular FormulaC29H32ClN3O7S
Molecular Weight602.1 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3S2)C4=CC=CC=C4C(=O)N(C)CCCC(=O)O.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C29H31N3O3S.ClHO4/c1-30(2)19-12-14-23-25(17-19)36-26-18-20(31(3)4)13-15-24(26)28(23)21-9-6-7-10-22(21)29(35)32(5)16-8-11-27(33)34;2-1(3,4)5/h6-7,9-10,12-15,17-18H,8,11,16H2,1-5H3;(H,2,3,4,5)
InChIKeyCNHBWUJLSIHMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atto Thio12 Procurement Guide: Specifications and Optical Properties


Atto Thio12 is a thiorhodamine-class fluorescent dye manufactured by ATTO-TEC GmbH (a Leica Microsystems subsidiary) that is spectrally positioned in the orange-red region with an absorption maximum at 582 nm and emission maximum at 607 nm . Its defining photophysical signature is an engineered triplet-state formation yield (ηtr) of 20%, substantially exceeding that of conventional rhodamine-based labels, paired with a fluorescence quantum yield of 15%, an extinction coefficient of 1.1 × 10⁵ M⁻¹cm⁻¹, and a fluorescence lifetime of 2.0 ns . The dye carries a net +1 charge after bioconjugation and is supplied as a maleimide or NHS-ester reactive derivative for covalent attachment to thiol or amine groups on proteins, oligonucleotides, and other biomolecules .

T
Thiorhodamine dye engineered for triplet-state applications (photo-CIDNP, EPR, triplet energy transfer)
S
Orange-red spectral region compatible with common 561–594 nm laser lines
R
Supplied as maleimide or NHS-ester for covalent bioconjugation to thiol or amine groups

Why Spectrally Similar Rhodamine Labels Cannot Substitute for Atto Thio12


Atto Thio12 is frequently mis-categorized alongside spectrally overlapping fluorophores such as Alexa Fluor 568, ATTO 565, and Texas Red; however, generic substitution is invalid because these comparators are optimized exclusively for singlet-state fluorescence brightness, whereas Atto Thio12 is purpose-engineered for triplet-state applications with a triplet formation yield (ηtr = 20%) that is approximately 4- to 20-fold higher than the <1–5% triplet yields typical of conventional rhodamine dyes . This fundamental photophysical divergence means that replacing Atto Thio12 with a brighter but triplet-poor analog will result in near-complete loss of signal in photo-CIDNP, LaserIMD EPR spectroscopy, and triplet-mediated spin-labeling workflows—applications for which no other commercially available rhodamine-class dye has been quantitatively validated [1].

Triplet Spectrally similar labels (Alexa Fluor 568, ATTO 565, Texas Red) are optimized for singlet fluorescence brightness; their triplet yields are substantially lower, making them unsuitable for triplet-mediated experiments.
Lifetime Alexa Fluor 568 exhibits a fluorescence lifetime of 3.6 ns vs Atto Thio12's 2.0 ns; this difference may compromise FLIM multiplexing or FRET designs that rely on matched lifetimes.
PhotoCIDNP Conventional sensitizers (flavin mononucleotide, bipyridyl, fluorescein) deliver significantly lower hyperpolarization enhancement, limiting sensitivity gains in photo-CIDNP NMR setups.

Quantitative Differentiation Evidence for Atto Thio12


Photo-CIDNP Polarization Enhancement vs. Established Sensitizers

In a direct head-to-head experimental comparison, Atto Thio12 produced 2–3 fold enhanced nuclear spin polarization relative to the established photo-CIDNP sensitizers flavin mononucleotide, bipyridyl, and fluorescein, measured using the amino acids tyrosine and tryptophan as target analytes [1]. The study confirmed Atto Thio12 as the most efficient sensitizer among those tested, a finding attributed to its uniquely high triplet-state yield among commercially available fluorophores.

Photo-CIDNP enhancement
Head-to-head
2–3× higher nuclear spin polarization
Ranked highest among tested sensitizers; supports sensitivity-enhanced photo-CIDNP NMR workflows
Aqueous, room temp.; tyrosine/tryptophan; J. Chem. Phys. 2019
Photo-CIDNP NMR hyperpolarization Sensitivity enhancement

LaserIMD Modulation Depth vs. Rose Bengal and Eosin Y

In a site-directed protein labeling study using the LaserIMD (laser-induced magnetic dipole) pulsed EPR technique, Atto Thio12 maleimide (AT12-MA) conjugated to thioredoxin achieved a modulation depth of approximately 30%, compared to approximately 20% for both Rose Bengal maleimide (RB-MA) and Eosin Y maleimide (EO-MA) under identical experimental conditions [1]. The study further reported that photobleaching-induced signal loss was least pronounced for AT12-MA, consistent with the superior photostability of the thiorhodamine scaffold, although quantitative photostability comparisons were not provided due to differences in excitation parameters.

LaserIMD modulation depth
Head-to-head
~30% modulation depth (AT12-MA on thioredoxin)
1.5× higher EPR signal improves inter-spin distance reliability
Q-band, 10 K; Chem. Commun. 2020
LaserIMD Pulsed EPR spectroscopy Triplet spin labels

Triplet Formation Yield vs. Conventional Rhodamine Dyes

Atto Thio12 possesses a measured triplet formation quantum yield (ηtr) of 20% in aqueous solution . This value is substantially elevated compared to the triplet quantum yields of conventional rhodamine derivatives commonly used in fluorescence labeling—Rhodamine 6G, Alexa Fluor 568, and ATTO 565 exhibit triplet yields typically in the range of <1–5% based on established photophysical characterization of the rhodamine class [1]. The 20% ηtr value is an engineered feature arising from the sulfur substitution in the thiorhodamine core, which enhances spin-orbit coupling and intersystem crossing rate.

Triplet formation yield
Class-level
ηtr = 20% (aq.)
≥4–20× higher than conventional rhodamine dyes; enables triplet-dependent applications
Class reference: Rhodamine 6G, Alexa Fluor 568, ATTO 565 (ηtr
Fluorescence lifetime
Cross-study
τfl = 2.0 ns (aq.)
1.8× shorter lifetime allows FLIM multiplexing within orange-red channel
Aqueous, single-exponential; lifetime ratio 0.56
High-field NMR hyperpolarization
Reported context
¹H: 120× (600 MHz) / 380× (200 MHz); ¹³C >1,200×
Benchmark-level photo-CIDNP performance with 3α-hydroxypyrroloindole substrate
Phys. Chem. Chem. Phys. 2021; measurement-time reduction up to 1.44M-fold
Triplet quantum yield Intersystem crossing Photophysics

Fluorescence Lifetime Differentiation for Multiplexing

Atto Thio12 exhibits a fluorescence lifetime (τfl) of 2.0 ns in aqueous solution , which is 1.8-fold shorter than the 3.6 ns lifetime reported for its closest spectral analog, Alexa Fluor 568 [1]. This significant lifetime difference enables unambiguous separation of the two probes in fluorescence lifetime imaging microscopy (FLIM) and time-resolved FRET experiments, even though their excitation and emission spectra partially overlap (Atto Thio12: λabs/λem = 582/607 nm; Alexa Fluor 568: λabs/λem = 578/603 nm). The shorter lifetime also reduces the photon-bunching artifact probability in single-molecule detection at high excitation rates.

Fluorescence lifetime
Cross-study
τfl = 2.0 ns (aq.)
1.8× shorter lifetime allows FLIM multiplexing within orange-red channel
Aqueous, single-exponential; lifetime ratio 0.56
Fluorescence lifetime imaging FLIM Time-resolved fluorescence

High-Field NMR Signal Enhancement Factors

In an advanced photo-CIDNP application combining Atto Thio12 with 3α-hydroxypyrroloindole (a photo-oxidation product of tryptophan), ¹H signal enhancements of 120-fold at 600 MHz and 380-fold at 200 MHz were achieved, corresponding to measurement-time reductions of 14,400-fold and 144,400-fold, respectively [1]. The ¹³C enhancement was estimated at over 1,200-fold at 600 MHz, corresponding to a 1.44-million-fold reduction in measurement time. These performance figures place the Atto Thio12/3α-hydroxypyrroloindole pair among the most efficient photo-CIDNP systems reported to date and demonstrate the dye's capability at the frontier of NMR hyperpolarization.

High-field NMR hyperpolarization
Reported context
¹H: 120× (600 MHz) / 380× (200 MHz); ¹³C >1,200×
Benchmark-level photo-CIDNP performance with 3α-hydroxypyrroloindole substrate
Phys. Chem. Chem. Phys. 2021; measurement-time reduction up to 1.44M-fold
NMR signal enhancement Hyperpolarization 13C photo-CIDNP

Prioritized Application Scenarios for Atto Thio12


Photo-CIDNP NMR Sensitivity Enhancement

Atto Thio12 is the highest-performing commercially available photo-CIDNP sensitizer for aqueous biological NMR. With a 2–3 fold polarization enhancement over flavin mononucleotide, bipyridyl, and fluorescein in direct head-to-head comparison [1], and up to 120-fold (600 MHz) to 380-fold (200 MHz) ¹H signal enhancement when paired with 3α-hydroxypyrroloindole [2], Atto Thio12 enables measurement-time reductions exceeding four orders of magnitude. Laboratories performing structural or dynamic studies of tryptophan- and tyrosine-containing proteins should prioritize Atto Thio12 over any other sensitizer dye in its spectral range.

Light-Induced Pulsed Dipolar EPR Distance Measurements

For structural biology groups using LaserIMD or related light-induced pulsed dipolar EPR techniques, Atto Thio12 maleimide provides a ~30% modulation depth when site-specifically conjugated to proteins via thiol chemistry—a 1.5-fold advantage over the ~20% modulation depth achieved by Rose Bengal and Eosin Y maleimide under identical conditions [1]. The dye's superior photostability under repeated laser excitation further reduces signal decay across multi-scan acquisitions. Procurement of Atto Thio12 maleimide is strongly indicated for any LaserIMD experiment targeting inter-spin distances in the 2–8 nm range on cysteine-engineered proteins.

Triplet-State EPR Spin Labeling and Distance Determination

Atto Thio12 has been experimentally validated as a photoexcitable triplet spin label for EPR distance determination, with its zero-field splitting parameters D and E being significantly smaller than those of the alternative triplet labels Erythrosin B and Rose Bengal [1]. The smaller ZFS values indicate a more favorable electronic structure for orientation-selective EPR measurements and reduced spectral anisotropy. EPR spectroscopists developing new photoswitchable spin-labeling strategies should select Atto Thio12 when narrow spectral features and high modulation depth are required.

FLIM Multiplexing with Spectrally Overlapping Dyes

Atto Thio12's fluorescence lifetime of 2.0 ns is 1.8-fold shorter than the 3.6 ns lifetime of Alexa Fluor 568, its closest spectral analog [1][2]. This lifetime contrast enables unambiguous phasor-plot or decay-fitting discrimination between the two labels within the same optical detection channel (560–590 nm excitation, 600–620 nm emission), supporting two-color FLIM without additional spectral hardware. FLIM core facilities and assay developers seeking to increase multiplexing density in the orange-red channel should include Atto Thio12 in their probe panel.

Application
Selection Property
Validation Focus
Photo-CIDNP NMR studies
Triplet-state sensitizer efficiency
Hyperpolarization enhancement benchmarking against conventional sensitizers
Light-induced pulsed dipolar EPR
Triplet-label modulation depth & photostability
Distance measurement reliability and signal-to-noise under repeated laser excitation
Triplet-state EPR spin labeling
Zero-field splitting (D, E) parameters
Orientation-selective EPR spectral anisotropy reduction
FLIM multiplexing (orange-red channel)
Fluorescence lifetime contrast vs. Alexa Fluor 568
Phasor-plot or decay-fitting discrimination without additional spectral hardware
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